2-Methyl-1,3-dioxolane-2-ethanol
Overview
Description
“2-Methyl-1,3-dioxolane-2-ethanol” is a chemical compound with the CAS Number: 5754-32-5 and a molecular weight of 132.16 . It is used as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1,3-dioxolane-2-ethanol” include a boiling point of 102-105 °C (Press: 20 Torr) and a density of 1.063±0.06 g/cm3 (Predicted) .
Scientific Research Applications
Green Solvent
- Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” is considered a green solvent, which is a major focus of green chemistry . The concept of green solvents has led to the development of so-called neoteric solvents .
Protecting Groups in Organic Chemistry
- Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be used as a protecting group for carbonyl compounds in organic chemistry . Protecting groups are used to prevent certain functional groups from reacting while other parts of the molecule are modified.
- Methods of Application or Experimental Procedures : The compound can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The protecting group can be removed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
- Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” as a protecting group allows for selective reactions in complex organic molecules .
Fragrance Agent
- Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be used as a fragrance agent . Fragrance agents are used to impart a pleasant smell to products.
- Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” as a fragrance agent can enhance the sensory experience of a product .
Thermodynamic Property Analysis
- Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be used in the analysis of thermodynamic properties . This involves studying the energy changes that occur during chemical reactions and physical changes.
- Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” in thermodynamic property analysis can provide valuable data for understanding and predicting the behavior of chemical systems .
Infrared Spectroscopy
- Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be studied using infrared spectroscopy . This technique is used to identify and study chemicals by their infrared absorption characteristics.
- Methods of Application or Experimental Procedures : The compound can be analyzed in its solid, liquid, and gaseous states using an infrared spectrometer . The resulting spectra can then be used to identify the compound and study its structure.
- Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” in infrared spectroscopy can provide valuable information about the compound’s molecular structure .
Safety And Hazards
“2-Methyl-1,3-dioxolane-2-ethanol” is classified as a highly flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEMSDRABAGGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337077 | |
Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-dioxolane-2-ethanol | |
CAS RN |
5754-32-5 | |
Record name | 1,3-Dioxolane-2-ethanol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70337077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.